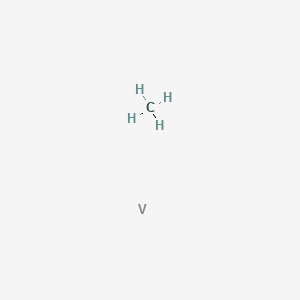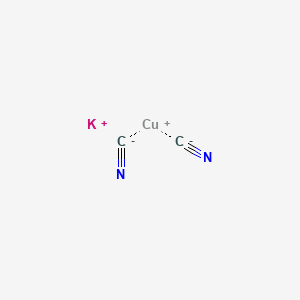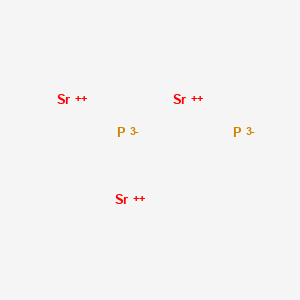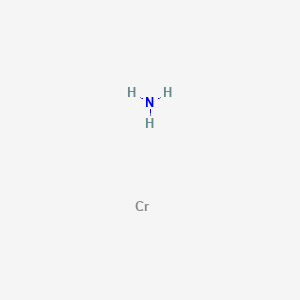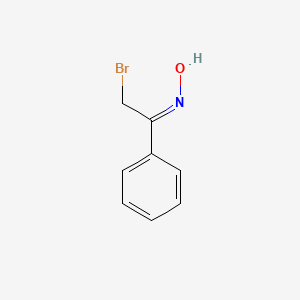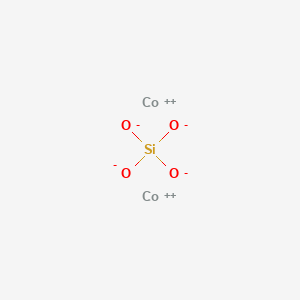
Aluminum silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aluminum silicate typically involves thermal, mechanical, or a combination of mechanical-thermal activation of chemical reactions. Recent progress highlights the use of combustion synthesis (CS) and mechanosynthesis (MS) for the production of micro and nano aluminum-based composites, which involve aluminum silicate. The combined mechanical-thermal synthesis (MTS) approach has enhanced the reaction kinetics and extended concentration limits, demonstrating the viability of producing advanced materials through these methods (B. S. Reddy, K. Das, & Siddhartha Das, 2007).
科学的研究の応用
Biogeochemical Cycling
Aluminum silicate plays a crucial role in the biogeochemical cycling of silicon from land to ocean. Studies have highlighted the need to refine methodologies for determining biogenic silica (BSi) concentrations due to substantial contributions from nonbiogenic sources of silicon dissolving during alkaline extractions. Continuous analysis methods suggest that traditional extraction protocols may overestimate BSi content by dissolving nonbiogenic Si fractions, affecting interpretations especially in soil horizons, rivers, and coastal sediments (Barão et al., 2015).
Material Science Applications
Aluminum silicate-based nanostructures have potential applications as photocatalysts, luminophores, and sensors. The sol-gel method has been used to prepare NiO-Al2O3-SiO2 nanocomposites, showcasing the nanostructural properties beneficial for these applications (Antoshkina, Rakova, & Efremov, 2019).
Cement Production
The chemical-mineralogical composition and phase transformations of silicate systems in cement clinker production have been extensively studied. Using unenriched kaolin and fly ash as alumina-silica-containing components in the raw material mixtures demonstrates the potential for adjusting the kinetics and direction of phase transformations, which is crucial for cement technology (Tsybenko, Chernyak, Salnik, & Dorogan, 2018).
Corrosion Inhibition
Research has explored the use of silica sand modified aluminum composites to improve corrosion resistance and mechanical properties. This work has implications for the use of aluminum silicate in engineering applications, such as in the aerospace industry, where high strength-to-weight ratios are essential (Daniel-Mkpume et al., 2019). Additionally, surface modification techniques have been developed to improve the corrosion resistance of aluminum alloys, demonstrating the potential of silicate-based corrosion inhibitors derived from paddy residue (Mohamad, Jalar, & Othman, 2014).
将来の方向性
特性
CAS番号 |
12428-46-5 |
|---|---|
製品名 |
Aluminum silicate |
分子式 |
Al2O9Si3 |
分子量 |
282.21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



